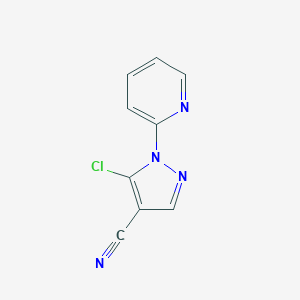

5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-pyridin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4/c10-9-7(5-11)6-13-14(9)8-3-1-2-4-12-8/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXVPQMMKUUEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=C(C=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600479 | |

| Record name | 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104771-35-9 | |

| Record name | 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

An In-Depth Technical Guide to the Synthesis of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive and in-depth examination of a robust and validated synthetic pathway for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed as a three-step sequence, commencing with the formation of the key pyrazole intermediate, 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, through a cyclocondensation reaction. The guide elucidates the mechanistic underpinnings of each transformation, from the initial ring formation to the final diazotization and chloro-de-amination via a Sandmeyer reaction. Detailed, step-by-step experimental protocols, process optimization insights, and critical safety considerations are provided to equip researchers and drug development professionals with the necessary knowledge for successful and safe synthesis.

Introduction

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal building block for designing potent and selective therapeutic agents. The target molecule, this compound, combines the pyrazole core with a pyridine substituent, a chloro group, and a carbonitrile moiety—all of which are critical pharmacophores for modulating biological activity and tailoring physicochemical properties. This guide presents a reliable and reproducible synthetic route, breaking down the process into logical, manageable steps grounded in established chemical principles.

Section 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of a multi-substituted heterocycle like this compound requires a strategic approach that allows for the sequential and regioselective introduction of functional groups. Our retrosynthetic analysis identifies the most logical and efficient pathway, which involves constructing the pyrazole core first, followed by functional group interconversion to install the C5-chloro substituent.

The primary disconnection is at the C5-Cl bond, tracing it back to a more accessible C5-NH₂ group. This transformation is reliably achieved via the Sandmeyer reaction. The 5-amino pyrazole precursor is then disconnected via a classical pyrazole synthesis, the cyclocondensation of a hydrazine with a 1,3-dielectrophile equivalent.[2][3] This leads to two readily available starting materials: 2-hydrazinylpyridine and (ethoxymethylene)malononitrile.

Caption: Retrosynthetic analysis of the target molecule.

Section 2: Synthesis of Key Precursors

The success of the overall synthesis hinges on the quality and availability of the starting materials. While (ethoxymethylene)malononitrile is commercially available, 2-hydrazinylpyridine is typically prepared in the laboratory.

Synthesis of 2-Hydrazinylpyridine

This precursor is synthesized via a nucleophilic aromatic substitution reaction between 2-chloropyridine and hydrazine hydrate. The reaction is driven by the strong nucleophilicity of hydrazine and is typically performed at elevated temperatures.

Experimental Protocol: Synthesis of 2-Hydrazinylpyridine [4]

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (20 g, 0.176 mol).

-

Reagent Addition: Carefully add hydrazine hydrate (80% solution, 200 mL) to the flask. Caution: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Heat the reaction mixture to 100 °C and maintain vigorous stirring for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an 8:2 mixture of ethyl acetate and methanol as the mobile phase.

-

Workup: Once the 2-chloropyridine is consumed, cool the reaction mixture to room temperature. Dilute the mixture with 200 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (5 x 500 mL). The extensive extraction is necessary due to the product's partial water solubility.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-hydrazinylpyridine as a reddish oil. The typical yield is approximately 75-80%.

Section 3: Core Synthesis: Pyrazole Ring Formation

The central pyrazole ring is constructed via a cyclocondensation reaction. This is a highly efficient method for creating 5-aminopyrazole-4-carbonitriles.[5]

Reaction and Mechanism

2-Hydrazinylpyridine reacts with (ethoxymethylene)malononitrile in a sequence involving Michael addition, intramolecular cyclization, and subsequent elimination of ethanol to yield the aromatic pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by mild base.

Caption: Mechanism of pyrazole ring formation.

Detailed Experimental Protocol

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydrazinylpyridine (10.9 g, 0.1 mol) in absolute ethanol (100 mL).

-

Reagent Addition: Add (ethoxymethylene)malononitrile (12.2 g, 0.1 mol) to the solution. A slight exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile as a white to off-white powder. This product is often of sufficient purity for the next step. Typical yields are in the range of 85-95%.

Section 4: Final Functionalization via Sandmeyer Reaction

The conversion of the 5-amino group to the 5-chloro group is the final and most critical step. The Sandmeyer reaction is a classic and reliable method for this transformation, proceeding via a diazonium salt intermediate.[6][7]

Reaction and Mechanism

The process involves two key stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. Maintaining low temperatures is crucial to prevent the premature decomposition of this unstable intermediate.

-

Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chloride ion, liberating nitrogen gas.

Caption: Key stages of the Sandmeyer reaction.

Detailed Experimental Protocol

-

Setup (Diazotization): In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (19.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL). Cool the slurry to 0 °C in an ice-salt bath.

-

Nitrite Addition: Dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL). Cool this solution to 0 °C. Add the sodium nitrite solution dropwise to the pyrazole slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

-

Setup (Copper Catalyst): In a separate 1 L beaker, prepare a solution of copper(I) chloride (12.0 g, 0.12 mol) in concentrated hydrochloric acid (100 mL). Cool this solution to 0 °C.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Caution: This reaction evolves nitrogen gas, which can cause vigorous foaming. The addition should be controlled to manage the rate of gas evolution.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Workup: Pour the reaction mixture into 500 mL of ice water. Extract the product with dichloromethane (3 x 150 mL).

-

Purification: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Section 5: Data Summary and Troubleshooting

Table 1: Reagent and Reaction Condition Summary

| Step | Reaction | Starting Material (Equiv.) | Reagent (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Hydrazine Synthesis | 2-Chloropyridine (1.0) | Hydrazine Hydrate (~23) | None (reagent as solvent) | 100 | 48 | 75-80 |

| 2 | Pyrazole Formation | 2-Hydrazinylpyridine (1.0) | (Ethoxymethylene)malononitrile (1.0) | Ethanol | 78 | 4-6 | 85-95 |

| 3 | Sandmeyer Reaction | 5-Amino Pyrazole (1.0) | NaNO₂ (1.1), CuCl (1.2) | Aq. HCl | 0-5 then RT | 3-4 | 60-70 |

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Step 1 | Incomplete reaction; Product loss during aqueous workup. | Increase reaction time; Perform more extractions (5-7 times) or use a continuous liquid-liquid extractor. |

| Low Yield in Step 2 | Impure starting materials; Insufficient reaction time. | Ensure starting materials are pure and dry; Monitor reaction closely by TLC to ensure completion. |

| Failed Sandmeyer Reaction | Diazonium salt decomposed (temperature too high); Inactive CuCl. | Strictly maintain temperature between 0-5 °C during diazotization and addition; Use freshly prepared or high-quality CuCl. |

| Formation of Phenol Byproduct | Diazonium salt reacted with water. | Ensure the diazonium salt solution is added promptly to the CuCl solution; Avoid unnecessary delays or warming. |

| Purification Difficulties | Presence of colored impurities (azo-coupling byproducts). | Treat the crude product solution with activated carbon before final crystallization; Optimize chromatography conditions. |

Section 6: Safety Considerations

-

Hydrazine Hydrate: Highly corrosive, toxic, and a suspected carcinogen. Always handle in a fume hood with appropriate gloves, lab coat, and eye protection.

-

Sodium Nitrite & Diazonium Salts: Sodium nitrite is a strong oxidizer. Diazonium salts are unstable and potentially explosive, especially when dry. Always keep them in solution and at low temperatures. Never isolate the diazonium salt.

-

Hydrochloric Acid: Highly corrosive. Handle with care and appropriate PPE.

-

Copper Salts: Can be toxic. Avoid inhalation of dust and skin contact.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Researchers must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.

Conclusion

The can be reliably achieved through a well-established three-step sequence. This guide outlines a pathway that begins with the synthesis of 2-hydrazinylpyridine, followed by a highly efficient cyclocondensation to form the key 5-amino pyrazole intermediate, and concludes with a robust Sandmeyer reaction for the final chlorination. By understanding the underlying mechanisms, adhering to the detailed protocols, and observing all safety precautions, researchers can successfully produce this valuable heterocyclic building block for applications in drug discovery and materials science.

References

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

-

National Institutes of Health (NIH). (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

Wiley Online Library. (2007). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Journal of Heterocyclic Chemistry. [Link]

-

ResearchGate. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]

-

Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia. [Link]

-

RSC Publishing. (1973). Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

-

National Institutes of Health (NIH). (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]

-

ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

-

Bibliomed. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin. [Link]

-

MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

- Google Patents. (2017).

-

National Institutes of Health (NIH). (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. [Link]

-

National Institutes of Health (NIH). (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

National Institutes of Health (NIH). (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]

-

University Website. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Experiment Document. [Link]

-

ACS Publications. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. [Link]

-

CONICET. (n.d.). One-pot synthesis and insecticidal activity of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. RI-CONICET Digital. [Link]

Sources

- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, explore its synthesis, analyze its spectral characteristics, and discuss its reactivity and potential applications as a key building block in the development of novel therapeutics and functional materials.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS number 104771-35-9, is a substituted pyrazole featuring a pyridinyl moiety at the N1 position, a chlorine atom at C5, and a nitrile group at C4. This unique arrangement of functional groups imparts a specific set of properties and a versatile reactivity profile.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its metabolic stability and ability to participate in various biological interactions. The pyridinyl substituent introduces an additional basic nitrogen and can engage in hydrogen bonding and pi-stacking interactions. The electron-withdrawing nitrile group and the chloro substituent significantly influence the electronic properties and reactivity of the pyrazole ring.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 104771-35-9 |

| Molecular Formula | C₉H₅ClN₄ |

| Molecular Weight | 204.62 g/mol |

| Boiling Point | 395°C at 760 mmHg |

| Density | 1.39 g/cm³ |

| Flash Point | 192.7°C |

| XLogP3 | 1.8 |

| PSA (Polar Surface Area) | 54.5 Ų |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound typically follows established routes for the formation of substituted pyrazoles. A common and effective strategy involves the cyclocondensation of a hydrazine derivative with a suitably functionalized three-carbon component.

A plausible and widely utilized synthetic pathway for related pyrazole-4-carbonitriles involves the reaction of a hydrazine with a malononitrile derivative.[2] For the synthesis of the title compound, 2-hydrazinylpyridine would be the key hydrazine component.

Figure 1: General synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on analogous syntheses)

Step 1: Synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

-

To a solution of 2-hydrazinylpyridine in a suitable solvent such as ethanol, add an equimolar amount of (ethoxymethylene)malononitrile.

-

The reaction mixture is typically refluxed for several hours to ensure complete cyclization. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is collected by filtration, washed with cold ethanol, and dried.

Step 2: Sandmeyer-type reaction to introduce the chloro group

-

The 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile intermediate is diazotized using a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

The resulting diazonium salt is then treated with a solution of copper(I) chloride in hydrochloric acid.

-

The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification is typically achieved by column chromatography on silica gel to yield pure this compound.

Spectral and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a set of signals corresponding to the protons on the pyridine ring and the single proton on the pyrazole ring.

-

Pyrazole Proton (H3): A singlet is expected for the proton at the C3 position of the pyrazole ring, likely in the downfield region (δ 8.0-9.0 ppm).

-

Pyridine Protons: The four protons of the pyridinyl group will present as a complex set of multiplets in the aromatic region (δ 7.0-9.0 ppm), with characteristic coupling patterns. The proton ortho to the nitrogen will be the most downfield.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Nitrile Carbon (CN): A signal in the range of δ 110-120 ppm.

-

Pyrazole Carbons: Signals for C3, C4, and C5 of the pyrazole ring. The carbon bearing the chlorine (C5) will be significantly shifted.

-

Pyridine Carbons: Five signals in the aromatic region corresponding to the carbons of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected around 2220-2240 cm⁻¹.[3]

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

C=N and C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole and pyridine rings.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 204, with a characteristic isotopic pattern (M+2 peak at m/z 206 with approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.

-

Fragmentation: Common fragmentation patterns may include the loss of the nitrile group (-26 Da), the chloro group (-35 Da), or fragmentation of the pyridine ring.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by its functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

Figure 2: Key reactivity sites of this compound.

-

Nucleophilic Aromatic Substitution (SNAr) at C5: The chlorine atom at the C5 position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the adjacent nitrogen atom and the nitrile group. This allows for the introduction of a variety of substituents, such as amino, alkoxy, or thioether groups, by reacting with appropriate nucleophiles.[4] This is a powerful strategy for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

-

Modification of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid. It can also be reduced to an aminomethyl group or participate in cycloaddition reactions.

-

Coordination Chemistry of the Pyridinyl Nitrogen: The nitrogen atom of the pyridine ring can act as a ligand, coordinating to metal centers. This property can be exploited in the design of metal-based catalysts or therapeutic agents.

Applications in Drug Discovery and Materials Science

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[5] this compound serves as a valuable intermediate for the synthesis of such bioactive molecules.

The strategic placement of the chloro, cyano, and pyridinyl groups allows for systematic modification and optimization of pharmacological properties. For instance, the C5 position can be functionalized to modulate potency and selectivity for a particular biological target, while the nitrile and pyridinyl groups can be modified to fine-tune physicochemical properties such as solubility and cell permeability.

In the realm of materials science, the nitrogen-rich structure and potential for metal coordination make this compound and its derivatives interesting candidates for the development of novel ligands, functional polymers, and energetic materials.[6]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its unique combination of a pyrazole core, a pyridinyl substituent, a reactive chloro group, and a modifiable nitrile functionality provides a rich platform for the generation of diverse molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, highlighting its potential for significant contributions to the fields of drug discovery and materials science. Further research into the specific applications and biological activities of derivatives of this compound is warranted and holds considerable promise.

References

-

Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. (n.d.). PMC. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

-

Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2025, August 7). ResearchGate. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

-

(PDF) 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. (2025, August 10). ResearchGate. [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org. [Link]

-

Proposed mechanism for the formation of pyrazole-4-carbonitrile... (n.d.). ResearchGate. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC. [Link]

-

5-chloro-1-methyl-1h-pyrazole-4-carbonitrile. (n.d.). PubChemLite. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). PMC. [Link]

-

One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. (n.d.). CONICET. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journals. [Link]

-

(PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 104771-35-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document, compiled by a Senior Application Scientist, offers a robust framework based on established synthetic methodologies for analogous structures, predicted characterization data, and a discussion of potential biological activities. This guide is intended to serve as a valuable resource for researchers initiating projects involving this compound or similar pyrazole-based scaffolds, enabling them to design synthetic strategies, anticipate analytical signatures, and explore potential therapeutic applications.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets. Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents with activities spanning anti-inflammatory, anticancer, antiviral, and neuroprotective domains[1]. The introduction of a carbonitrile group at the 4-position and a pyridinyl moiety at the 1-position, as seen in this compound, offers intriguing possibilities for modulating the compound's physicochemical properties and biological activity. The chloro-substituent at the 5-position further provides a handle for subsequent chemical modifications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental settings, including solubility, permeability, and potential for formulation.

| Property | Value | Source |

| CAS Number | 104771-35-9 | [2][3] |

| Molecular Formula | C₉H₅ClN₄ | [2][4] |

| Molecular Weight | 204.62 g/mol | [2][3] |

| Appearance | Predicted to be a solid | Inferred |

| Boiling Point | 395°C at 760 mmHg | [2][4] |

| Density | 1.39 g/cm³ | [2][4] |

| Flash Point | 192.7°C | [2][4] |

| XLogP3 | 1.8 | [2][4] |

Synthesis and Characterization

While a specific, detailed synthesis of this compound has not been reported in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous pyrazole derivatives. The following section outlines a robust, multi-step synthesis that leverages the Vilsmeier-Haack reaction, a powerful tool for the formylation and cyclization of hydrazones.

Proposed Synthetic Pathway

The proposed synthesis commences with the formation of a pyridyl hydrazone, followed by a Vilsmeier-Haack cyclization and formylation to yield a pyrazole-4-carbaldehyde intermediate. Subsequent conversion of the aldehyde to a nitrile and chlorination at the 5-position will afford the target compound.

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Inferred)

Step 1: Synthesis of the Pyridyl Hydrazone Intermediate

-

Rationale: The initial step involves the condensation of 2-hydrazinopyridine with a suitable carbonyl compound to form the corresponding hydrazone. This reaction is typically straightforward and proceeds with high yield.

-

Procedure:

-

Dissolve 2-hydrazinopyridine (1.0 eq) in ethanol in a round-bottom flask.

-

Add a substituted acetaldehyde or its equivalent (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

-

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

Rationale: The Vilsmeier-Haack reaction is a reliable method for the synthesis of 4-formylpyrazoles from hydrazones[2][3][5]. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both a cyclizing and formylating agent.

-

Procedure:

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to ice-cold DMF.

-

Add the pyridyl hydrazone from Step 1 to the pre-formed Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the crude 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

-

Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.

-

Step 3: Conversion to the Nitrile

-

Rationale: The aldehyde can be converted to the corresponding nitrile via a two-step process involving the formation of an oxime followed by dehydration.

-

Procedure:

-

Dissolve the pyrazole-4-carbaldehyde from Step 2 in a suitable solvent such as ethanol or pyridine.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) and stir at room temperature until the aldehyde is consumed (monitored by TLC).

-

Isolate the intermediate oxime.

-

Dehydrate the oxime using a reagent such as acetic anhydride or thionyl chloride to yield the 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile.

-

Purify the product by chromatography.

-

Step 4: Chlorination at the 5-Position

-

Rationale: The final step involves the electrophilic chlorination of the pyrazole ring at the 5-position.

-

Procedure:

-

Dissolve the pyrazole-4-carbonitrile from Step 3 in a suitable solvent (e.g., dichloromethane or chloroform).

-

Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction, wash with an aqueous solution to remove excess reagents, dry the organic layer, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Predicted Characterization Data

The following table summarizes the predicted spectroscopic data for the title compound, based on the analysis of structurally similar pyrazole derivatives found in the literature[6][7][8].

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons of the pyridyl ring (δ 7.0-8.5 ppm), a singlet for the C3-H of the pyrazole ring (δ ~8.0-8.5 ppm). |

| ¹³C NMR | Signals for the pyridyl carbons (δ 110-150 ppm), pyrazole ring carbons (C3, C4, C5; δ ~100-150 ppm), and the nitrile carbon (δ ~115 ppm). |

| IR (Infrared) | A characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. |

| MS (Mass Spec) | A molecular ion peak [M]⁺ at m/z 204.02 and a characteristic [M+2]⁺ peak due to the chlorine isotope. |

Potential Biological Applications and Mechanism of Action

While no specific biological data for this compound has been published, the structural motifs present in this molecule suggest several potential areas for investigation in drug discovery.

Figure 2: Potential therapeutic applications based on structural motifs.

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors. The 1-aryl or 1-heteroaryl substitution pattern is crucial for targeting the ATP-binding site of various kinases. Further screening of this compound against a panel of kinases could reveal potential anticancer or anti-inflammatory activities.

-

GPCR Modulators: The combination of a pyridine and a pyrazole ring has been explored in the design of ligands for G-protein coupled receptors (GPCRs). These receptors are involved in a vast array of physiological processes, making them attractive drug targets.

-

Antimicrobial and Antiviral Agents: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities[9][10][11]. The specific substitution pattern of the title compound may confer activity against various pathogens.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Based on information for similar compounds, storage at 2-8°C under an inert atmosphere is recommended[3].

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide provides a solid foundation for researchers by proposing a detailed synthetic route, predicting key analytical data, and outlining potential avenues for biological investigation. The insights provided herein are designed to accelerate research and development efforts centered on this and related pyrazole-based molecules, ultimately contributing to the discovery of novel therapeutic agents.

References

- Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005(5), 316–318.

-

AALCHEM. (n.d.). 5-Chloro-1-(2-pyridyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). RSC Advances, 12(1), 1-13.

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). National Institutes of Health. Retrieved from [Link]

- (2007). 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(10), o3813.

- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry, 9, 759551.

-

PubChem. (n.d.). 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

- (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.

- Synthesis and biological activity of a new class of enaminonitrile pyrazole. (2015).

- Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 8(1), 2–17.

-

Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. (2018). University of Miami. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyrazole Synthesis. Retrieved from [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). MDPI. Retrieved from [Link]

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2034.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 108.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- World Journal of Pharmaceutical Research. (2023). 4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(3).

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sci-hub.st [sci-hub.st]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

An In-Depth Technical Guide to the Reactivity of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Abstract

This compound (CAS No. 104771-35-9) is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery.[1] Its unique arrangement of a pyrazole core, a coordinating pyridine moiety, a reactive chloro-substituent, and a versatile nitrile group makes it a highly sought-after intermediate for the synthesis of complex molecular architectures. Pyrazole derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, rendering them "biologically privileged" scaffolds.[2][3][4] This guide provides a comprehensive analysis of the molecule's electronic characteristics and details the primary reaction pathways, with a focus on nucleophilic aromatic substitution at the C5 position and transformations of the C4-carbonitrile. Authored for researchers and drug development professionals, this document synthesizes mechanistic insights with practical, field-proven protocols to fully leverage the synthetic potential of this compound.

Molecular Profile and Electronic Characteristics

The is dictated by the interplay of its constituent functional groups. The pyrazole ring itself is an aromatic heterocycle, but its electronic nature is profoundly influenced by its substituents.

-

Electron-Withdrawing Groups: Both the 4-carbonitrile group (-CN) and the 1-(pyridin-2-yl) group act as potent electron-withdrawing moieties through inductive and mesomeric effects. The nitrogen atoms within the pyridine and pyrazole rings further contribute to a significant overall electron deficiency across the pyrazole core.[5]

-

Activation for Nucleophilic Attack: This pronounced electron-deficient character is the cornerstone of the molecule's primary reactivity. It renders the pyrazole ring, particularly the carbon atoms, electrophilic and highly susceptible to attack by nucleophiles. The C5 carbon, bearing the chloro leaving group, is especially activated for Nucleophilic Aromatic Substitution (SNAr).[5][6]

The diagram below illustrates the key electronic influences that govern the molecule's reactivity profile.

Caption: Electronic landscape of the title compound.

Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable reaction for this scaffold is the displacement of the C5-chloro atom via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction proceeds through a two-step addition-elimination sequence, which is distinct from SN1 or SN2 pathways.[7]

Mechanism of Action

The SNAr mechanism is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C5 carbon. This step is typically rate-determining as it transiently disrupts the aromaticity of the pyrazole ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] In the second, faster step, aromaticity is restored by the expulsion of the chloride leaving group.

The presence of the electron-withdrawing nitrile and pyridine groups is critical; they stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution.[6][9]

Caption: Workflow of the SNAr addition-elimination mechanism.

Scope of Nucleophiles and Reaction Outcomes

A wide variety of nucleophiles can be employed to functionalize the C5 position, leading to diverse libraries of pyrazole derivatives. The choice of nucleophile is guided by the desired final product for applications in areas like crop protection or pharmacology.[4]

| Nucleophile Class | Representative Nucleophile | Expected Product at C5 | Typical Conditions |

| Amines | Aniline, Benzylamine | 5-amino- | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, NMP), 80-150 °C |

| Thiols | Thiophenol | 5-thioether- | Base (e.g., NaH, Cs₂CO₃), Solvent (e.g., THF, DMF), RT-80 °C |

| Alkoxides | Sodium Methoxide | 5-methoxy- | NaOMe in Methanol, Reflux |

| Hydroxides | Potassium Hydroxide | 5-hydroxy- | Aqueous base, High Temperature |

Field-Proven Experimental Protocol: Synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile Derivatives

This protocol provides a robust, self-validating methodology for the SNAr reaction with an amine nucleophile.

Objective: To synthesize a C5-amino substituted pyrazole derivative.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.2 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate. Purge the flask with an inert gas (Nitrogen or Argon).

-

Causality Explanation: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, particularly if the nucleophile or product is sensitive. K₂CO₃ acts as a base to deprotonate the amine nucleophile (if it's an ammonium salt) or to scavenge the HCl byproduct, driving the reaction to completion.

-

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.1-0.5 M concentration). Add the amine nucleophile to the stirring mixture.

-

Causality Explanation: DMF is a polar aprotic solvent, ideal for SNAr reactions. It effectively solvates the potassium cation of the base while leaving the nucleophile relatively "naked" and more reactive.

-

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-water. A solid precipitate of the product should form.

-

Causality Explanation: Quenching with water precipitates the organic product, which is typically much less soluble in water than the inorganic salts (KCl, excess K₂CO₃) and DMF.

-

-

Purification: Collect the solid by vacuum filtration, washing thoroughly with water and then a cold non-polar solvent (e.g., diethyl ether or hexane) to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Reactivity of the 4-Carbonitrile Group

The nitrile functional group at the C4 position offers a secondary site for chemical modification, providing a powerful handle for further diversification of the pyrazole scaffold. These transformations are typically performed after substitution at the C5 position.

Key Transformations

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-carboxamide or 4-carboxylic acid. The hydrolysis of a related 5-chloropyrazole ester to its carboxylic acid is a known procedure, suggesting the nitrile can be similarly transformed.[10]

-

Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using LiAlH₄) can convert the nitrile to a 4-(aminomethyl) group.

-

Cyclization: The nitrile is an excellent electrophile for intramolecular cyclization reactions. For instance, if a 5-amino group is present, reaction with formamide or other reagents can lead to the formation of fused pyrazolo[3,4-d]pyrimidine systems, which are of significant interest in medicinal chemistry.[11][12]

Caption: Key synthetic transformations of the 4-carbonitrile group.

Conclusion

This compound is a versatile and highly reactive scaffold. Its electron-deficient pyrazole core, activated by potent electron-withdrawing groups, makes it an ideal substrate for nucleophilic aromatic substitution at the C5 position. This primary reactivity allows for the straightforward introduction of a wide range of functional groups, particularly amines. Subsequent modification of the C4-carbonitrile group through hydrolysis, reduction, or cyclization further expands its synthetic utility. The strategic, sequential functionalization of these two positions enables the construction of complex, highly decorated heterocyclic compounds, cementing its role as a valuable intermediate for researchers in drug discovery and materials science.

References

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.

-

Synthesis of pyrazole 4-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers. Retrieved from [Link]

-

Synthesis of pyrazole 4-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). National Institutes of Health. Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 5-Amino-1 H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. (2025). PubMed. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. (n.d.). CONICET. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health. Retrieved from [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Retrieved from [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved from [Link]

-

Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... (2020). YouTube. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure in numerous approved pharmaceuticals.[1] This document details the molecular structure, proposes a robust synthetic pathway, and outlines expected characterization data for this specific derivative. By integrating established synthetic methodologies for related pyrazole carbonitriles and drawing on spectroscopic and crystallographic data from analogous structures, this guide serves as a vital resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide range of biological targets. The market success of pyrazole-containing drugs underscores their therapeutic importance. This guide focuses on the specific derivative, this compound, which incorporates several key pharmacophoric features: a halogenated pyrazole ring and a pyridinyl substituent, both of which can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central pyrazole ring, substituted at position 1 with a pyridin-2-yl group, at position 4 with a carbonitrile group, and at position 5 with a chlorine atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104771-35-9 | [2] |

| Molecular Formula | C₉H₅ClN₄ | [2] |

| Molecular Weight | 204.62 g/mol | [2] |

| Exact Mass | 204.02000 u | [2] |

| Boiling Point | 395°C at 760 mmHg | [2] |

| Flash Point | 192.7°C | [2] |

| Density | 1.39 g/cm³ | [2] |

While a specific crystal structure for this compound is not publicly available, analysis of the closely related compound, 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, provides valuable insights into the expected molecular geometry.[3] In this analogue, the pyrazole and the substituted phenyl rings are not coplanar, exhibiting a significant dihedral angle.[3] It is anticipated that the pyridinyl and pyrazole rings in the title compound will also adopt a non-planar conformation to minimize steric hindrance. The crystal packing is likely to be influenced by intermolecular interactions, such as halogen bonding and π-π stacking.

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized based on established methodologies for the synthesis of substituted pyrazoles. A common and effective approach involves the cyclocondensation of a hydrazine derivative with a suitable 1,3-dielectrophilic species.

Rationale for Synthetic Strategy

The proposed synthesis leverages the readily available starting materials: 2-hydrazinopyridine and a chlorinated derivative of a β-ketonitrile or a similar precursor. The Vilsmeier-Haack reaction is a powerful tool for the formylation and subsequent chlorination of pyrazolone precursors, offering a direct route to 5-chloropyrazole-4-carbaldehydes, which can be further converted to the desired carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add 2-hydrazinopyridine (1.0 eq).

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol to yield 1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

-

In a round-bottom flask, cool dimethylformamide (DMF) (5.0 eq) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) to the cooled DMF with stirring.

-

To this Vilsmeier reagent, add 1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 3-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

Step 3: Conversion of the Aldehyde to the Carbonitrile

-

Dissolve 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as formic acid.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.5 eq).

-

Reflux the mixture for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

The product, this compound, will precipitate and can be collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data, based on the analysis of similar compounds, are presented below.[3][4][5]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons of the pyridine ring (δ 7.0-8.5 ppm), singlet for the pyrazole C3-H (δ ~8.0 ppm). |

| ¹³C NMR | Signals for the pyrazole and pyridine ring carbons, a characteristic signal for the nitrile carbon (δ ~115 ppm), and signals for the carbon atoms attached to chlorine and nitrogen. |

| IR (KBr, cm⁻¹) | A sharp, strong absorption band for the nitrile (C≡N) stretching vibration (~2220-2240 cm⁻¹), C=N and C=C stretching vibrations in the aromatic rings (1500-1600 cm⁻¹), and C-Cl stretching vibration (700-800 cm⁻¹). |

| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 204), along with an M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound. |

Applications in Drug Discovery

The this compound scaffold holds significant potential for applications in drug discovery due to the established biological activities of related pyrazole derivatives.[1] The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while the pyridinyl group can participate in hydrogen bonding and π-stacking interactions with biological targets. The carbonitrile group is a common feature in many enzyme inhibitors. This compound could serve as a valuable starting point for the development of novel inhibitors for kinases, proteases, and other enzymes implicated in various diseases.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and the expected spectroscopic characterization of this compound. By leveraging existing knowledge of pyrazole chemistry, this document offers a solid foundation for researchers to synthesize and investigate this promising heterocyclic compound. The versatile nature of the pyrazole scaffold, combined with the specific substitutions in this derivative, makes it an attractive candidate for further exploration in the field of medicinal chemistry and drug development.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

-

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. ResearchGate. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

Sources

Spectroscopic and Structural Elucidation of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of the heterocyclic compound 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrazole and pyridine scaffolds in a wide range of biologically active compounds and functional materials. While direct experimental spectra for this specific molecule are not widely published, this guide offers a detailed theoretical elucidation based on established principles of spectroscopy and data from structurally analogous compounds. This predictive analysis serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic heteroaromatic core, consisting of a pyrazole ring substituted with a chloro group at the 5-position, a carbonitrile group at the 4-position, and a pyridin-2-yl group at the 1-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104771-35-9 | [1] |

| Molecular Formula | C₉H₅ClN₄ | [1] |

| Molecular Weight | 204.62 g/mol | [1] |

| Exact Mass | 204.0203 g/mol | [1] |

| XLogP3 | 1.8 | [1] |

| Boiling Point | 395°C at 760 mmHg (Predicted) | [1] |

| Flash Point | 192.7°C (Predicted) | [1] |

| Density | 1.39 g/cm³ (Predicted) | [1] |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the protons on the pyrazole and pyridine rings.

Predicted Chemical Shifts and Coupling Patterns

The electron-withdrawing nature of the nitrile and chloro substituents on the pyrazole ring, along with the heteroaromatic character of both rings, will influence the chemical shifts of the protons.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 (pyrazole) | 8.5 - 8.7 | singlet (s) | - | Deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group. |

| H-6' (pyridine) | 8.6 - 8.8 | doublet of doublets (dd) | ~4.8, 1.0 | Most deshielded pyridine proton due to proximity to the nitrogen atom. |

| H-4' (pyridine) | 8.0 - 8.2 | triplet of doublets (td) | ~7.8, 1.8 | Influenced by the nitrogen atom and adjacent protons. |

| H-3' (pyridine) | 7.9 - 8.1 | doublet (d) | ~8.0 | Coupled to H-4'. |

| H-5' (pyridine) | 7.4 - 7.6 | triplet of doublets (tdd) | ~7.5, 4.8, 1.0 | Coupled to H-4', H-6', and H-3'. |

Experimental Protocol for ¹H NMR Spectroscopy

A general procedure for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse program with a sufficient number of scans will be employed to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

Predicted Chemical Shifts

The chemical shifts of the carbon atoms are influenced by their hybridization, electronic environment, and proximity to electronegative atoms and functional groups.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5 (pyrazole) | 148 - 150 | Attached to electronegative chlorine and nitrogen atoms. |

| C-3 (pyrazole) | 142 - 144 | Aromatic carbon in the pyrazole ring. |

| C-4 (pyrazole) | 95 - 97 | Shielded carbon attached to the nitrile group. |

| C≡N (nitrile) | 114 - 116 | Characteristic chemical shift for a nitrile carbon. |

| C-2' (pyridine) | 150 - 152 | Attached to the pyrazole ring and adjacent to the pyridine nitrogen. |

| C-6' (pyridine) | 149 - 151 | Deshielded by the adjacent nitrogen atom. |

| C-4' (pyridine) | 138 - 140 | Aromatic carbon in the pyridine ring. |

| C-3' (pyridine) | 122 - 124 | Aromatic carbon in the pyridine ring. |

| C-5' (pyridine) | 125 - 127 | Aromatic carbon in the pyridine ring. |

Note: These predictions are based on typical chemical shift ranges for similar heterocyclic systems. For a comprehensive list of ¹³C chemical shifts of various organic compounds, refer to resources like the Organic Chemistry Data website.[2]

Experimental Protocol for ¹³C NMR Spectroscopy

The procedure for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer is essential.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a greater number of scans are generally necessary.

-

Data Processing: Standard processing techniques are applied, with chemical shifts referenced to the deuterated solvent peaks.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted Key Vibrational Frequencies

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, C-Cl, and aromatic C-H and C=C/C=N bonds.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretching |

| Nitrile (C≡N) | 2230 - 2220 | Strong | Stretching |

| Aromatic C=C/C=N | 1600 - 1450 | Medium to Strong | Stretching |

| C-Cl | 800 - 600 | Strong | Stretching |

Note: The presence of hydrogen bonding in the solid state can influence the N-H stretching frequency in related pyrazole compounds.[3]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Molecular Ion and Fragmentation

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak.

Expected Molecular Ion Peaks:

-

[M]⁺: m/z 204 (for ³⁵Cl)

-

[M+2]⁺: m/z 206 (for ³⁷Cl)

Key fragmentation pathways would likely involve the loss of small, stable molecules such as HCN, Cl, and cleavage of the bond between the pyrazole and pyridine rings.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is chosen based on the sample's properties and the desired information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizations

Molecular Structure

Figure 1: 2D structure of this compound.

Spectroscopic Analysis Workflow

Figure 2: General workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound. While these predictions are based on sound chemical principles and data from analogous structures, it is imperative that they are confirmed through the acquisition and interpretation of experimental data. This guide serves as a foundational document to aid in that endeavor, facilitating the unambiguous identification and characterization of this important heterocyclic molecule.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link][4][5]

-

Synthesis of pyrazole-4-carbonitrile derivatives under different conditions. ResearchGate. [Link][6]

-

Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate. [Link][7][8]

-

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. ResearchGate. [Link][9]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link][10]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link][3]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link][2]

Sources

- 1. echemi.com [echemi.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Derivatives of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][4][5][6] Pyrazole derivatives have been successfully developed into drugs for a variety of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[2][3][7][8][9] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.